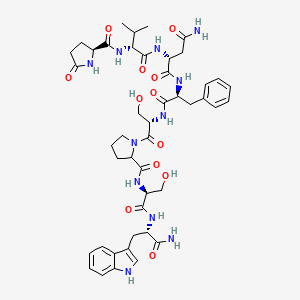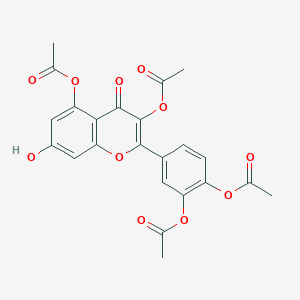
4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acetylation of 5,7-dihydroxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 7-position results in the formation of a ketone, while reduction of the carbonyl group at the 4-position yields a hydroxyl group.
Applications De Recherche Scientifique
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mécanisme D'action
The mechanism of action of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-4H-chromen-4-one: A precursor in the synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate.
3,4-Bis(acetyloxy)phenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple acetyloxy groups and chromone core structure make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H18O11 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[2-acetyloxy-4-(3,5-diacetyloxy-7-hydroxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O11/c1-10(24)30-16-6-5-14(7-17(16)31-11(2)25)22-23(33-13(4)27)21(29)20-18(32-12(3)26)8-15(28)9-19(20)34-22/h5-9,28H,1-4H3 |
Clé InChI |
UBRXSHOWIMHSGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
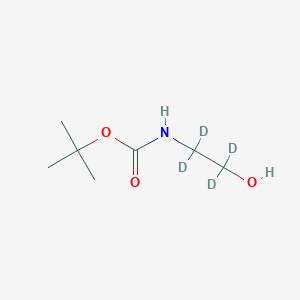
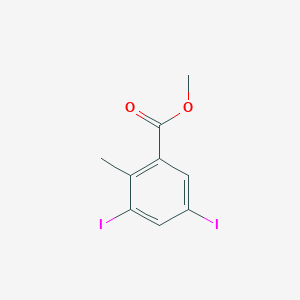
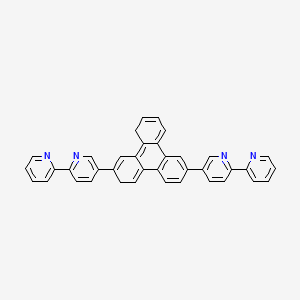
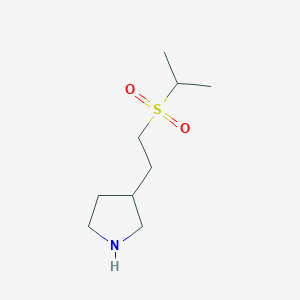

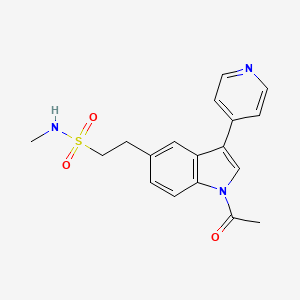
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
